molecular formula C8H6F2O2 B095583 Methyl 2,3-difluorobenzoate CAS No. 18355-74-3

Methyl 2,3-difluorobenzoate

Cat. No. B095583
Key on ui cas rn: 18355-74-3
M. Wt: 172.13 g/mol
InChI Key: FMTHVBOWAILEFZ-UHFFFAOYSA-N
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Patent
US08163737B2

Procedure details

2,3-difluorobenzoic acid (9.47 g, 59.90 mmol) and H2SO4 (0.3 mL) in methanol (100 mL) were heated for 3 days in a 70° C. oil bath. The reaction was cooled to RT, then the solvent was removed under vacuum at 35° C. The crude residue was transferred to a separatory funnel with ether, washed with saturated sodium bicarbonate solution (2×50 mL), brine, dried (MgSO4), filtered and concentrated under vacuum. The residue was redissolved in CH2Cl2, dried (MgSO4), filtered and concentrated under vacuum to yield 8.66 grams of methyl 2,3-difluorobenzoate as a clear liquid.
Name
2,3-difluorobenzoic acid
Quantity
9.47 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].OS(O)(=O)=O.[CH3:17]O>>[F:1][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:17])=[O:5]

Inputs

Step One
Name
2,3-difluorobenzoic acid
Quantity
9.47 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1F
Name
Quantity
0.3 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum at 35° C
CUSTOM
Type
CUSTOM
Details
The crude residue was transferred to a separatory funnel with ether
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate solution (2×50 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)OC)C=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 8.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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